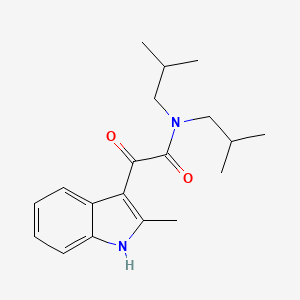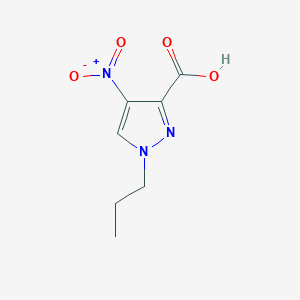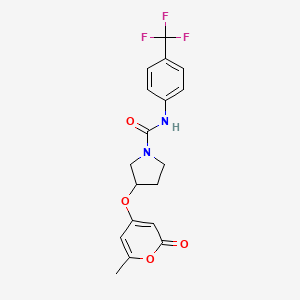
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DFP-10917, is a pyrimidine-based compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential use in the treatment of various diseases, including cancer and viral infections. In
Mecanismo De Acción
The mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. This may explain its ability to inhibit the growth of cancer cells and viruses.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit the activity of certain enzymes involved in cell growth and replication. It has also been shown to have antiviral activity by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its ability to selectively target cancer cells and viruses, while leaving healthy cells unharmed. This makes it a potentially valuable tool for studying the mechanisms of cancer and viral infections.
However, there are also some limitations to using N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments. For example, it can be difficult to obtain pure N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which can make it challenging to conduct experiments with consistent results. In addition, the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is in the development of new anti-cancer and antiviral drugs based on the structure of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another area of research is in the further elucidation of the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could lead to a better understanding of the underlying mechanisms of cancer and viral infections.
Other potential research directions include the development of new methods for synthesizing N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, as well as the investigation of its potential applications in other areas of scientific research, such as neuroscience and immunology.
Conclusion
In conclusion, N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a pyrimidine-based compound that has shown promise as a potential anti-cancer and antiviral agent. Its ability to selectively target cancer cells and viruses makes it a valuable tool for studying the underlying mechanisms of these diseases. While there are still many unanswered questions about the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, its potential applications in scientific research are numerous and varied, making it an exciting area of study for researchers in a wide range of fields.
Métodos De Síntesis
The synthesis of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3,4-difluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is able to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anti-cancer agent.
In addition to its anti-cancer properties, N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus. This makes it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMJXUVLJTEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2929977.png)
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)
![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)




![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)



![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)
